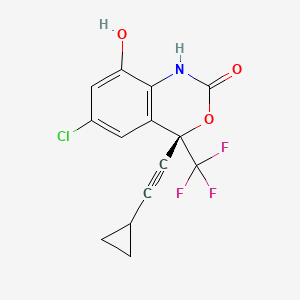

8-Hydroxyefavirenz

Descripción general

Descripción

8-Hidroxi Efavirenz es un metabolito principal del fármaco antirretroviral Efavirenz, que se utiliza ampliamente en el tratamiento de la infección por el virus de la inmunodeficiencia humana (VIH). Este compuesto es conocido por su papel en la estimulación del flujo glucolítico en astrocitos, que son células gliales en forma de estrella en el cerebro . La alteración del metabolismo de la glucosa astrocítica por 8-Hidroxi Efavirenz podría contribuir a los efectos secundarios neurológicos adversos que se reportan en pacientes tratados con medicamentos que contienen Efavirenz .

Mecanismo De Acción

El mecanismo de acción de 8-Hidroxi Efavirenz implica la estimulación del flujo glucolítico en astrocitos. Esto se logra mediante la alteración del metabolismo de la glucosa, que no es causada por la inhibición directa de la respiración mitocondrial . El compuesto no afecta la respiración mitocondrial a concentraciones más bajas, pero reduce significativamente el consumo de oxígeno a concentraciones más altas .

Compuestos Similares:

Efavirenz: El compuesto padre del que se deriva 8-Hidroxi Efavirenz.

8,14-Dihidroxi Efavirenz: Otro metabolito de Efavirenz formado por hidroxilación adicional.

Comparación: 8-Hidroxi Efavirenz es único en su capacidad de estimular el flujo glucolítico en astrocitos, una propiedad que no comparten Efavirenz ni 8,14-Dihidroxi Efavirenz . Esto lo hace particularmente significativo en el estudio de los déficits neurocognitivos asociados con el tratamiento con Efavirenz.

Análisis Bioquímico

Biochemical Properties

8-Hydroxyefavirenz plays a significant role in biochemical reactions, particularly in the context of HIV treatment. It interacts with various enzymes, proteins, and other biomolecules. The primary enzyme involved in its formation is CYP2B6, which hydroxylates efavirenz to produce this compound . Additionally, this compound has been shown to stimulate glycolytic flux in astrocytes, indicating its influence on cellular metabolism . This stimulation is concentration-dependent and suggests that this compound may alter glucose metabolism in brain cells .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In astrocytes, it has been observed to stimulate glycolytic flux, which is the process of converting glucose to lactate . This effect is not additive with other glycolytic stimulators, indicating a unique mechanism of action . Furthermore, this compound has been associated with neurotoxicity, potentially contributing to the adverse neurological effects observed in patients treated with efavirenz . These effects include alterations in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to the catalytic site of HIV-1 reverse transcriptase, preventing the reverse transcription of viral RNA into DNA . Additionally, this compound has been shown to induce apoptosis in primary human hepatocytes via a JNK- and BimEL-dependent mechanism . This indicates that this compound can influence cell survival and death pathways at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the concentration of this compound increases over time in plasma and peripheral blood mononuclear cells, indicating its stability and persistence in the body . Long-term exposure to this compound has been associated with a decrease in CD4 count, suggesting potential immunosuppressive effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, it does not significantly affect mitochondrial respiration or cell viability . At higher concentrations, this compound can lower oxygen consumption by mitochondria, indicating potential toxicity . These dosage-dependent effects highlight the importance of careful dose management in therapeutic settings.

Metabolic Pathways

This compound is primarily formed through the hydroxylation of efavirenz by CYP2B6 . It can undergo further metabolism to produce dihydroxylated metabolites, which are also catalyzed by CYP2B6 . These metabolic pathways are crucial for the clearance of efavirenz and its metabolites from the body. Additionally, other enzymes such as CYP2A6 and CYP3A4/5 may contribute to the metabolism of efavirenz and its metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It has been reported to have similar plasma protein binding properties as efavirenz . The compound is distributed in both plasma and cerebrospinal fluid, indicating its ability to cross the blood-brain barrier . This distribution pattern is significant for understanding its effects on the central nervous system.

Subcellular Localization

The subcellular localization of this compound plays a role in its activity and function. It has been shown to interact with mitochondrial components, influencing mitochondrial respiration and glycolytic flux . The localization of this compound in mitochondria suggests that it may affect cellular energy metabolism and bioenergetics. Additionally, its interaction with specific enzymes and proteins within subcellular compartments may contribute to its overall biochemical effects.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: 8-Hidroxi Efavirenz se forma cuando Efavirenz se somete a metabolismo por la isoforma del citocromo P450 CYP2B6 . La ruta sintética implica la hidroxilación de Efavirenz en la posición 8, lo que da como resultado la formación de 8-Hidroxi Efavirenz.

Métodos de Producción Industrial: La producción industrial de 8-Hidroxi Efavirenz implica el uso de cromatografía líquida-espectrometría de masas en tándem (LC-MS-MS) para la determinación rápida y simultánea de Efavirenz y sus metabolitos . Este método es sensible y preciso, lo que lo hace adecuado para la producción a gran escala y los estudios farmacocinéticos.

Análisis De Reacciones Químicas

Tipos de Reacciones: 8-Hidroxi Efavirenz se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar aún más para formar otros metabolitos.

Reducción: Aunque menos comunes, las reacciones de reducción también pueden ocurrir en condiciones específicas.

Sustitución: El grupo hidroxilo en la posición 8 se puede sustituir por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen otros metabolitos hidroxilados y derivados sustituidos de 8-Hidroxi Efavirenz .

Aplicaciones Científicas De Investigación

8-Hidroxi Efavirenz tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de referencia en química analítica para la determinación de Efavirenz y sus metabolitos.

Industria: Se utiliza en el desarrollo de métodos analíticos sensibles y precisos para estudios farmacocinéticos.

Comparación Con Compuestos Similares

Efavirenz: The parent compound from which 8-Hydroxy Efavirenz is derived.

8,14-Dihydroxy Efavirenz: Another metabolite of Efavirenz formed through further hydroxylation.

Comparison: 8-Hydroxy Efavirenz is unique in its ability to stimulate glycolytic flux in astrocytes, a property not shared by Efavirenz or 8,14-Dihydroxy Efavirenz . This makes it particularly significant in the study of neurocognitive impairments associated with Efavirenz treatment.

Propiedades

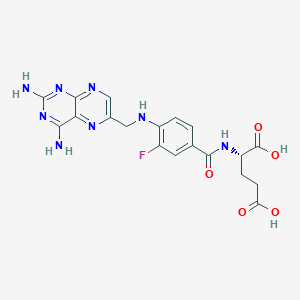

IUPAC Name |

(4S)-6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVOMPCQLMFEDT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#C[C@]2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942769 | |

| Record name | 6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-3,1-benzoxazine-2,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205754-33-2 | |

| Record name | 8-Hydroxyefavirenz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205754-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyefavirenz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205754332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-3,1-benzoxazine-2,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYEFAVIRENZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8S49CKH6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.